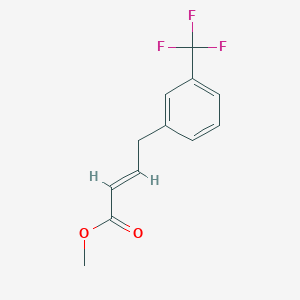

methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate

Description

Methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate is an α,β-unsaturated ester featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. The (E)-configuration of the double bond confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for Michael additions or Diels-Alder reactions.

Properties

Molecular Formula |

C12H11F3O2 |

|---|---|

Molecular Weight |

244.21 g/mol |

IUPAC Name |

methyl (E)-4-[3-(trifluoromethyl)phenyl]but-2-enoate |

InChI |

InChI=1S/C12H11F3O2/c1-17-11(16)7-3-5-9-4-2-6-10(8-9)12(13,14)15/h2-4,6-8H,5H2,1H3/b7-3+ |

InChI Key |

GVCFVZYYZBMJFM-XVNBXDOJSA-N |

Isomeric SMILES |

COC(=O)/C=C/CC1=CC(=CC=C1)C(F)(F)F |

Canonical SMILES |

COC(=O)C=CCC1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and methyl acrylate.

Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired product, this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl (E)-4-oxo-4-(4-(trifluoromethyl)phenyl)but-2-enoate (60)

- Key Differences : Replaces the methyl ester with an ethyl ester and introduces a ketone (oxo) group at the 4-position.

- This structural motif is common in intermediates for heterocyclic synthesis (e.g., pyrroles or pyridines) .

Methyl (E)-4,4-difluoro-4-(4-(trifluoromethyl)phenyl)but-2-enoate (82g)

- Key Differences: Features two additional fluorine atoms at the 4-position of the butenoyl chain.

- Impact: The 4,4-difluoro substitution stabilizes the α,β-unsaturated system through hyperconjugation, as evidenced by its synthesis from a but-2-ynoate precursor with an 80% yield . This modification may reduce hydrolysis susceptibility compared to non-fluorinated analogs.

Ethyl (Z)-3-(4-methylphenyl)but-2-enoate

- Key Differences : (Z)-configuration and a methyl group instead of CF₃ on the phenyl ring.

- The absence of CF₃ diminishes electrophilicity, which could slow reaction kinetics .

Functional Group Modifications

tert-Butyl (2E)-3-[4-[(Diethoxyphosphinyl)difluoromethyl]phenyl]but-2-enoate (28)

- Key Differences : Incorporates a phosphonate ester group at the phenyl ring.

- Impact : The phosphonate group mimics phosphate moieties in biological systems, making this compound a candidate for targeting SH2 domains in proteins like STAT3. Its synthesis involves multi-step pathways with copper catalysts, highlighting its complexity compared to simpler esters .

Methyl 2-oxo-4-phenylbut-3-enoate

- Key Differences : Positions the oxo group at C-2 instead of C-4.

- Impact: This shift creates a conjugated enone system, increasing reactivity toward nucleophiles.

Substituent Electronic Effects

- Trifluoromethyl (-CF₃) vs. Chlorine (-Cl): Compounds like 3-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbut-2-enoate () demonstrate that -Cl is less electron-withdrawing than -CF₃. This difference may influence regioselectivity in electrophilic aromatic substitution or catalytic hydrogenation .

Research Findings and Trends

- Fluorination Impact : Fluorinated analogs (e.g., 82g) exhibit improved synthetic yields and stability, attributed to fluorine’s electronegativity and small atomic radius .

- Biological Relevance : Phosphonate-containing derivatives (e.g., 28) are designed as prodrugs to inhibit protein-protein interactions, suggesting that the trifluoromethylphenyl group may serve as a hydrophobic anchor in binding pockets .

- Reactivity Trends: The position of electron-withdrawing groups (e.g., oxo at C-2 vs. C-4) significantly alters reaction pathways, with conjugated enones favoring cycloadditions over Michael additions .

Biological Activity

Methyl (E)-4-(3-(trifluoromethyl)phenyl)but-2-enoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of organic compounds. The presence of this group can significantly influence the compound's biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It may modulate enzyme activities or bind to cellular receptors, leading to various physiological effects.

Key Mechanisms:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can potentially bind to receptors that mediate cellular responses, influencing processes such as inflammation or cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could be beneficial in treating inflammatory diseases.

- Antitumor Activity : Some studies indicate that it may possess antitumor properties, possibly through the induction of apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds, including this compound. The results showed significant inhibition against several bacterial strains, indicating its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages. This suggests its potential role in managing inflammatory conditions.

Study 3: Antitumor Activity

A case study involving cancer cell lines indicated that the compound could induce apoptosis in IGROV1-R10 ovarian cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.